molecular formula C11H21NS B13344071 N-(2,2-Dimethylcyclobutyl)-2,2-dimethylthietan-3-amine

N-(2,2-Dimethylcyclobutyl)-2,2-dimethylthietan-3-amine

Cat. No.: B13344071
M. Wt: 199.36 g/mol
InChI Key: OSBABIRJQJCNRC-UHFFFAOYSA-N
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Description

N-(2,2-Dimethylcyclobutyl)-2,2-dimethylthietan-3-amine is a complex organic compound characterized by its unique structural features. This compound contains a cyclobutyl ring and a thietan ring, both of which are substituted with dimethyl groups. The presence of these rings and substituents imparts distinct chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-Dimethylcyclobutyl)-2,2-dimethylthietan-3-amine typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic processes to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions and enantioselective hydroalkylation are often employed to achieve the desired structural configuration .

Chemical Reactions Analysis

Types of Reactions: N-(2,2-Dimethylcyclobutyl)-2,2-dimethylthietan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Conditions for substitution reactions often involve the use of strong bases or acids to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

N-(2,2-Dimethylcyclobutyl)-2,2-dimethylthietan-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological pathways and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2,2-Dimethylcyclobutyl)-2,2-dimethylthietan-3-amine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-(3-Acetylamino-2,2-dimethylcyclobutyl)-methyl-4(3H)-quinazolinones
  • 2-(3-ethyl-2,2-dimethylcyclobutyl-methyl)-4(3H)-quinazolinones

Comparison: Compared to these similar compounds, N-(2,2-Dimethylcyclobutyl)-2,2-dimethylthietan-3-amine is unique due to the presence of both cyclobutyl and thietan rings, which impart distinct chemical properties. This uniqueness makes it particularly valuable in applications requiring specific structural features .

Properties

Molecular Formula

C11H21NS

Molecular Weight

199.36 g/mol

IUPAC Name

N-(2,2-dimethylcyclobutyl)-2,2-dimethylthietan-3-amine

InChI

InChI=1S/C11H21NS/c1-10(2)6-5-8(10)12-9-7-13-11(9,3)4/h8-9,12H,5-7H2,1-4H3

InChI Key

OSBABIRJQJCNRC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1NC2CSC2(C)C)C

Origin of Product

United States

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